Positional Isomerism: Chemical Identity and Expected Property Divergence vs. the 3,4-Dimethylphenyl Isomer
The primary differentiation is the position of methyl substituents on the N-aryl ring, creating a distinct chemical entity from its closest commercially available analog, 1-(3,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1204297-00-6) . While no direct comparative bioassay data is publicly available, this structural change is predicted to affect key drug-like properties. The 2,4-isomer is expected to have a lower topological polar surface area (TPSA) and higher lipophilicity (XLogP) due to the ortho-methyl group creating a more sterically congested and shielded environment around the pyrazole core compared to the 3,4-isomer [1]. This is a class-level inference supporting the non-interchangeability of these two isomers [1].
| Evidence Dimension | Physicochemical Prediction (XLogP and TPSA) |
|---|---|
| Target Compound Data | XLogP: 1.9; TPSA: 69.6 Ų (computed for target compound) [1] |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl) isomer (CAS 1204297-00-6). No computed data publicly available for direct comparison, but structural analysis predicts a higher TPSA and lower XLogP for the comparator. |
| Quantified Difference | A qualitative difference is predicted based on established medicinal chemistry principles. Quantitative difference cannot be calculated without comparator data. |
| Conditions | Computed properties from PubChem (XLogP3-AA and Cactvs) vs. structural prediction for the isomer. |
Why This Matters
This confirms the target compound and its positional isomer are distinct chemical entities that will exhibit differing pharmacokinetic and pharmacodynamic profiles, preventing their interchangeable use in lead optimization.
- [1] PubChem. Compound Summary for CID 45496343, 1-(2,4-dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid. National Library of Medicine, 2010. (Source for computed XLogP and TPSA values for the target compound.) View Source
